molecular formula C9H10ClNO2 B14859511 1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone

1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone

Cat. No.: B14859511
M. Wt: 199.63 g/mol
InChI Key: ODUJITQRYBLKNE-UHFFFAOYSA-N
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Description

1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone is an organic compound with a complex structure that includes a pyridine ring substituted with a chloromethyl group and a methoxy group

Preparation Methods

The synthesis of 1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone typically involves chloromethylation reactions. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . This method provides good to excellent yields of the desired chloromethyl derivatives. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form hydroxymethyl derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-[6-(Chloromethyl)-4-methoxypyridin-2-YL]ethanone can be compared with other chloromethyl-substituted aromatic compounds, such as 1-[3-(Chloromethyl)-4-methoxyphenyl]ethanone . While both compounds share similar functional groups, the presence of the pyridine ring in this compound imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it an important intermediate in organic synthesis, a valuable tool in biochemical studies, and a promising candidate for pharmaceutical development.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-[6-(chloromethyl)-4-methoxypyridin-2-yl]ethanone

InChI

InChI=1S/C9H10ClNO2/c1-6(12)9-4-8(13-2)3-7(5-10)11-9/h3-4H,5H2,1-2H3

InChI Key

ODUJITQRYBLKNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)CCl)OC

Origin of Product

United States

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